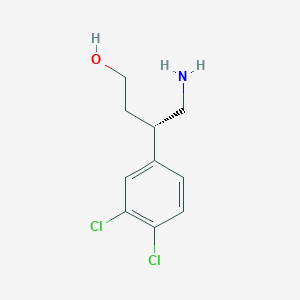







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][O:14]C2CCCCO2)[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>CO.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][OH:14])[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]
|


|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCOC1OCCCC1
|
|
Name
|
|
|
Quantity
|
3300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
352 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
resulting in a slight exotherm
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water to 3 L volume
|
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted with ether (2 times 500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4 times 500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 367 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][O:14]C2CCCCO2)[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>CO.Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:12][CH2:13][OH:14])[CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[Cl:8]
|


|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCOC1OCCCC1
|
|
Name
|
|
|
Quantity
|
3300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
352 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
After being stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
resulting in a slight exotherm
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water to 3 L volume
|
|
Type
|
EXTRACTION
|
|
Details
|
This solution was extracted with ether (2 times 500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4 times 500 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined ethyl acetate extracts were washed (800 mL saturated sodium chloride)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN)CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 367 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |